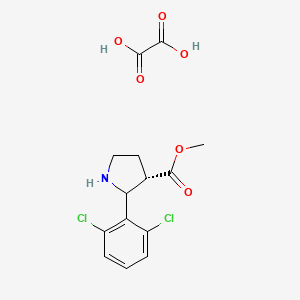
C17H29N3O6S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C17H29N3O6S is known as Biotin-PEG2-Acid. This compound is a derivative of biotin, a water-soluble B-vitamin, and is often used in biochemical applications due to its ability to bind strongly to avidin and streptavidin proteins. The presence of polyethylene glycol (PEG) in its structure enhances its solubility and stability, making it a valuable tool in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biotin-PEG2-Acid can be synthesized through a multi-step process involving the conjugation of biotin with polyethylene glycol. The synthesis typically begins with the activation of biotin, followed by the attachment of PEG through a series of chemical reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation process .
Industrial Production Methods
In an industrial setting, the production of Biotin-PEG2-Acid involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to remove any impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG2-Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The PEG moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin derivatives with altered functional groups, while substitution reactions can introduce new chemical functionalities to the PEG chain .
Aplicaciones Científicas De Investigación
Biotin-PEG2-Acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and as a linker in various chemical reactions.
Biology: The compound is employed in protein labeling and purification due to its strong binding affinity to avidin and streptavidin.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Biotin-PEG2-Acid is utilized in the development of diagnostic assays and biosensors
Mecanismo De Acción
The mechanism of action of Biotin-PEG2-Acid involves its ability to bind to avidin and streptavidin proteins with high affinity. This binding is facilitated by the biotin moiety, which interacts with the binding sites on these proteins. The PEG chain enhances the solubility and stability of the compound, allowing it to function effectively in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG3-Acid: Similar to Biotin-PEG2-Acid but with a longer PEG chain, providing increased solubility and flexibility.
Biotin-PEG4-Acid: Another variant with an even longer PEG chain, offering further enhancements in solubility and stability.
Uniqueness
Biotin-PEG2-Acid is unique due to its optimal balance between solubility and stability, making it suitable for a wide range of applications. The specific length of the PEG chain in Biotin-PEG2-Acid provides a balance that is not too short to limit solubility and not too long to cause steric hindrance .
Propiedades
Fórmula molecular |
C17H29N3O6S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
ethyl 1-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H29N3O6S/c1-3-26-17(23)14-6-8-18(9-7-14)15(21)4-5-16(22)19-10-12-20(13-11-19)27(2,24)25/h14H,3-13H2,1-2H3 |
Clave InChI |
RZUAQKDRGJMIDH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)

![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)



![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)
![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)

![Ethyl 2-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12636407.png)
